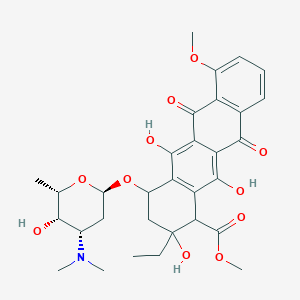

4-O-Methylepelmycin D

説明

Contextualization within the Anthracycline Family and Epelmycin Analogues

Anthracyclines are a class of natural products and their derivatives, originally isolated from Streptomyces bacteria, that are among the most effective and widely used anticancer drugs. wikipedia.orgineosopen.orghealthline.com This family includes clinically vital chemotherapeutics such as doxorubicin (B1662922), daunorubicin (B1662515), and idarubicin. wikipedia.orgnih.gov The basic structure of an anthracycline consists of a tetracyclic aglycone (a non-sugar component) linked to a sugar moiety via a glycosidic bond. wikipedia.org Their primary mechanism of action involves intercalating with DNA and inhibiting the enzyme topoisomerase II, which ultimately disrupts DNA replication and leads to cancer cell death. wikipedia.orgineosopen.org

4-O-Methylepelmycin D is specifically classified as a hybrid anthracycline antibiotic. researchgate.netnih.gov It is a direct analogue of Epelmycin D, one of the epelmycins, a subgroup of anthracyclines produced by certain strains of Streptomyces. acs.orgdntb.gov.ua The structural distinction of this compound from its parent compound, Epelmycin D, is the addition of a methyl group at the 4-O position of the aglycone. earticle.net Its full chemical name is 7-O-L-rhodosaminyl-4-O-methyl-epsilon-rhodomycinone. nih.govresearchgate.net This seemingly minor modification is the result of a deliberate biosynthetic engineering strategy, placing the compound at the intersection of natural product chemistry and synthetic biology.

| Compound Classification | |

| Class | Anthracycline nih.gov |

| Sub-group | Epelmycin Analogue earticle.net |

| Parent Compound | Epelmycin D nih.gov |

| Key Structural Feature | 4-O-methylation of the aglycone earticle.net |

Historical Perspective of its Discovery and Isolation

The discovery of this compound is not a tale of isolation from a natural source, but rather a landmark achievement in combinatorial biosynthesis. It was first produced and described in 2000 by a team of researchers from Hiroshima University, Japan. nih.govmedchemexpress.com The creation of this novel compound was achieved through the heterologous expression of a specific gene in an epelmycin-producing bacterium. nih.govresearchgate.net

The researchers introduced the dnrK gene, isolated from Streptomyces peucetius (the natural producer of doxorubicin), into an epelmycin-producing strain of Streptomyces violaceus. nih.govnih.govsci-hub.st The dnrK gene encodes the enzyme carminomycin 4-O-methyltransferase, which is responsible for a key methylation step in the biosynthetic pathway of daunorubicin and doxorubicin. nih.govnih.gov

By introducing this enzyme into S. violaceus, the researchers successfully hijacked the host's native epelmycin production machinery. The foreign DnrK enzyme acted on the host's natural product, Epelmycin D, catalyzing the transfer of a methyl group to the 4-hydroxy position of its aglycone. earticle.netnih.gov This biotransformation resulted in the synthesis of the new, "hybrid" anthracycline, this compound, which was then isolated from the fermentation culture. nih.govresearchgate.net

| Key Elements in the Discovery of this compound | |

| Method | Heterologous Gene Expression / Combinatorial Biosynthesis nih.govnih.gov |

| Host Organism | Streptomyces violaceus (Epelmycin producer) nih.gov |

| Source of Gene | Streptomyces peucetius (Daunorubicin producer) nih.govsci-hub.st |

| Expressed Gene | dnrK nih.gov |

| Encoded Enzyme | Carminomycin 4-O-methyltransferase (DnrK) nih.govnih.gov |

| Enzymatic Reaction | 4-O-methylation of the Epelmycin D aglycone earticle.net |

Significance in Chemical Biology and Advanced Biomedical Research

The generation of this compound holds considerable significance for both chemical biology and biomedical research. Its creation serves as a powerful proof-of-concept for the use of genetic engineering to expand the chemical diversity of natural products. nih.gov This approach, often termed combinatorial biosynthesis, allows scientists to create novel compounds that may not be accessible through traditional chemical synthesis or found in nature.

The ability to rationally modify complex molecules like anthracyclines is of high importance in advanced biomedical research. nih.gov While clinically used anthracyclines are potent anticancer agents, their application is often limited by severe side effects, such as cardiotoxicity, and the development of drug resistance. wikipedia.orgnih.gov By creating a library of new analogues, such as this compound, researchers can systematically study structure-activity relationships (SAR). nih.govnih.gov Understanding how specific structural modifications, like 4-O-methylation, impact biological function is crucial for the rational design of next-generation anthracyclines with improved therapeutic profiles—higher efficacy against cancer cells and lower toxicity to healthy tissues. acs.orgnih.gov The study of such engineered compounds provides vital insights into the molecular interactions between the drug, its cellular targets (like DNA and topoisomerase II), and other biological systems. nih.govnih.gov

Overview of Key Academic Research Trajectories

The successful synthesis of this compound exemplifies several key trajectories in modern academic research:

Combinatorial Biosynthesis and Strain Engineering: The primary research avenue highlighted by this compound is the use of genetic manipulation to create hybrid natural products. nih.govsci-hub.st This involves introducing biosynthetic genes from one organism into another to modify the recipient's metabolic pathways, leading to the production of novel chemical structures. researchgate.net This strategy continues to be a major focus for discovering new drug leads.

Biocatalysis and Enzyme Engineering: The research underscores the potential of using biosynthetic enzymes as tools for biocatalysis. The enzyme used to create this compound, carminomycin 4-O-methyltransferase (DnrK), has been studied for its substrate flexibility. nih.gov Research has explored its ability to methylate a wide range of other natural products beyond its native substrates, establishing it as a potentially valuable tool for the targeted modification of diverse pharmacophores. nih.gov

Exploring Anthracycline Chemical Space for Improved Therapeutics: The creation and evaluation of this compound is part of a broader research effort to re-explore the vast chemical space of anthracyclines. nih.govacs.org Academic labs are systematically synthesizing and testing numerous analogues with modifications on both the aglycone and the sugar moieties. The goal is to decouple the desired anticancer effects from the undesired toxic side effects, ultimately leading to the development of safer and more effective cancer therapies. nih.govacs.org This includes investigating how structural changes affect mechanisms like DNA damage induction and histone eviction. acs.org

Bioprospecting and Source Organism Identification

The discovery of this compound is a prime example of hybrid antibiotic production through genetic engineering. blogspot.com It was created by introducing a specific gene into a known antibiotic-producing bacterium. blogspot.comresearchgate.net The source organism used is a strain of Streptomyces violaceus, a species known for producing epelmycin. researchgate.netnih.gov Streptomyces is a genus of filamentous bacteria found predominantly in soil and is the largest single source of antibiotics used in medicine. wikipedia.orgbritannica.com

The key step in the creation of this new compound was the heterologous expression of the dnrK gene, which originates from Streptomyces peucetius. researchgate.netsci-hub.st This gene encodes the enzyme carminomycin 4-O-methyltransferase. researchgate.netnih.gov By incorporating this gene into the epelmycin-producing S. violaceus, scientists were able to generate a transformant that produced a new, "hybrid" anthracycline alongside the original epelmycin. blogspot.com This new compound was identified as 7-O-L-rhodosaminyl-4-O-methyl-epsilon-rhodomycinone, or this compound. researchgate.net This innovative approach allows for the creation of novel molecules by combining biosynthetic pathways from different organisms. nih.gov

Modern Chromatographic Techniques for Complex Mixture Separation

Once produced in the fermentation broth, isolating and purifying this compound from the complex mixture of other metabolites requires sophisticated separation techniques.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of complex natural products. researchgate.net HPLC separates components of a mixture based on their differential interactions with a stationary phase (packed into a column) and a liquid mobile phase that is pumped through the column under high pressure. shimadzu.comshimadzu.eu For compounds like anthracyclines, reversed-phase HPLC is commonly employed, where the stationary phase is non-polar and the mobile phase is a more polar solvent mixture. uv.es

In this system, compounds with higher polarity elute faster, while less polar compounds are retained longer by the stationary phase. shimadzu.com By carefully controlling the composition of the mobile phase, often through a gradient elution where the solvent polarity is changed over time, a high degree of separation can be achieved. uv.es HPLC was the method used to purify this compound, yielding a pure compound for subsequent structural analysis. researchgate.net The resolution of the separation is determined by the column's efficiency, the selectivity between adjacent compounds, and their retention. shodex.com

Countercurrent Chromatography (CCC) is an advanced liquid-liquid separation method that operates without a solid support matrix. researchgate.netchromatographyonline.com This technique relies on partitioning a sample between two immiscible liquid phases, one of which is held stationary within the instrument by centrifugal forces while the other (the mobile phase) is pumped through it. veeprho.comamericanlaboratory.com

The major advantage of CCC is the elimination of irreversible sample adsorption that can occur with solid supports, leading to high sample recovery, which is crucial when dealing with novel or rare compounds. chromatographyonline.com Furthermore, CCC systems offer a high loading capacity, making them exceptionally well-suited for preparative-scale purification of natural products from crude extracts or fermentation broths. veeprho.com While its specific application to this compound is not detailed in the initial reports, CCC represents a powerful and complementary tool to HPLC for such purification challenges, offering operational flexibility through various modes like pH-zone refining for ionizable compounds. chromatographyonline.com

High-Resolution Spectroscopic Analyses for Structural Elucidation

Determining the precise chemical structure of a novel, complex molecule like this compound requires the application of high-resolution spectroscopic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structural elucidation of organic molecules in solution. uzh.ch It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. neu.edu.tr

For a compound like this compound, a suite of NMR experiments would be employed:

1D NMR: ¹H NMR spectra reveal the number and types of hydrogen atoms, while ¹³C NMR spectra identify the different carbon environments in the molecule. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of each nucleus. neu.edu.tr

2D NMR: Two-dimensional NMR techniques are critical for piecing together the molecular puzzle. Experiments like COSY (Correlation Spectroscopy) establish proton-proton couplings through bonds, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to identify longer-range connections between protons and carbons (typically 2-3 bonds away), which is essential for connecting the different fragments of the molecule, such as the sugar moiety to the anthracycline core. uzh.ch

Through the careful analysis of these spectra, researchers can unambiguously determine the complete structure and relative stereochemistry of the molecule.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. bioanalysis-zone.comresearchgate.net This high precision allows for the unambiguous determination of a compound's elemental composition and molecular formula. researchgate.net For this compound, HRMS established its molecular formula as C₃₁H₃₇NO₁₁, corresponding to a monoisotopic mass of 599.23666 Da. np-mrd.org

Tandem Mass Spectrometry (MS/MS) provides further structural confirmation. nih.gov In an MS/MS experiment, the ion of the parent molecule is isolated and then fragmented into smaller pieces. The masses of these fragments provide a structural fingerprint of the molecule. For this compound, MS/MS analysis would confirm the structure by showing characteristic fragmentation patterns, such as the loss of the rhodosamine sugar moiety from the aglycone core, allowing for the precise identification of each component part. researchgate.net

Table 1: Key Analytical Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₃₁H₃₇NO₁₁ | np-mrd.org |

| Monoisotopic Mass | 599.23666 Da | np-mrd.org |

| Source Organism | Genetically modified Streptomyces violaceus | researchgate.netnih.gov |

| Genetic Insert | dnrK gene from S. peucetius | researchgate.netnih.gov |

| Compound Class | Hybrid Anthracycline | blogspot.comresearchgate.net |

Structure

3D Structure

特性

分子式 |

C31H37NO11 |

|---|---|

分子量 |

599.6 g/mol |

IUPAC名 |

methyl 4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |

InChI |

InChI=1S/C31H37NO11/c1-7-31(39)12-17(43-18-11-15(32(3)4)25(33)13(2)42-18)20-21(24(31)30(38)41-6)29(37)22-23(28(20)36)27(35)19-14(26(22)34)9-8-10-16(19)40-5/h8-10,13,15,17-18,24-25,33,36-37,39H,7,11-12H2,1-6H3/t13-,15-,17?,18-,24?,25+,31?/m0/s1 |

InChIキー |

XSSVYBYWQBNYOH-VUGYFHDVSA-N |

異性体SMILES |

CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N(C)C)O |

正規SMILES |

CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N(C)C)O |

同義語 |

4-O-methylepelmycin D 7-O-rhodosaminyl-4-O-methyl-epsilon-rhodomycinone |

製品の起源 |

United States |

Discovery and Advanced Isolation Methodologies

Elucidation of Stereochemistry

The definitive assignment of the three-dimensional arrangement of atoms in a chiral molecule, known as its absolute configuration, is a critical step in the characterization of natural products. scielo.br For complex molecules such as 4-O-Methylepelmycin D, this task requires sophisticated analytical techniques. Among the most powerful methods available to chemists are chiroptical spectroscopies, which are uniquely sensitive to molecular chirality. nih.govmdpi.com

Chiroptical spectroscopy encompasses a group of techniques that measure the differential interaction of a chiral molecule with left and right circularly polarized light. sioc-journal.cn These methods, including Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), provide crucial information about the spatial arrangement of atoms and are instrumental in determining the absolute configuration of complex natural products. nih.govull.es

Electronic Circular Dichroism (ECD):

ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. biotools.us This differential absorption is only observed for molecules that lack a center of symmetry and an improper rotation axis. The resulting ECD spectrum, with its characteristic positive and negative peaks (known as Cotton effects), serves as a unique fingerprint of a molecule's stereochemistry. nih.gov

In the structural elucidation of novel compounds, the absolute configuration can often be determined by comparing the experimental ECD spectrum with that of a known compound with a very similar structure and a defined absolute configuration. ull.es However, for new structural skeletons where no close analogs exist, a powerful approach involves the use of quantum chemical calculations. rsc.org This process typically involves the following steps:

Conformational Analysis: The first step is to identify all possible low-energy conformations of the molecule using computational methods. nih.gov The flexibility of a molecule is a significant factor, as different conformers can have opposing optical contributions. scielo.br

ECD Spectra Calculation: For each stable conformer, the ECD spectrum is calculated using time-dependent density functional theory (TD-DFT). rsc.org

Boltzmann Averaging: The individual calculated spectra are then averaged based on the predicted Boltzmann population of each conformer to generate a final theoretical ECD spectrum.

Comparison: The calculated spectrum is then compared with the experimentally measured ECD spectrum. A good match between the experimental and one of the calculated enantiomeric spectra allows for the unambiguous assignment of the absolute configuration. nih.gov

The presence of suitable chromophores (light-absorbing groups) within the molecule is a prerequisite for ECD analysis. scielo.br For anthracyclines like this compound, the aromatic chromophore is expected to produce characteristic Cotton effects in the ECD spectrum, which would be sensitive to the stereochemistry of the substituents on the aglycone and the nature and attachment of the sugar moiety.

Optical Rotatory Dispersion (ORD):

ORD is a technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. ull.es An ORD curve that shows one or more peaks is referred to as a Cotton effect curve. ORD and ECD are closely related phenomena (mathematically linked by the Kronig-Kramers relations) and can, in principle, provide the same stereochemical information. Historically, ORD was more widely used, but ECD is now generally preferred due to simpler spectra that are more easily interpreted, especially when multiple chromophores are present. ull.es

Biosynthetic Pathways and Genetic Foundations

Proposed Biosynthetic Route for 4-O-Methylepelmycin D

The biosynthetic route for this compound begins with the native pathway for epelmycin in Streptomyces violaceus. This pathway generates the core structure of the molecule, which is later modified to yield the final product.

The biosynthesis of the aglycone core of this compound, known as ε-rhodomycinone, follows the established paradigm for anthracycline polyketides. mdpi.comnih.gov The key precursor molecules are:

Starter Unit: One molecule of propionyl-CoA.

Extender Units: Nine molecules of malonyl-CoA. mdpi.comresearchgate.net

These simple acyl-CoA units are the fundamental building blocks used by the polyketide synthase machinery to construct the complex carbon skeleton of the molecule. The immediate precursor to the final methylation step is epelmycin D , the natural product of the S. violaceus host, which is composed of the ε-rhodomycinone aglycone glycosylated with the deoxysugar L-rhodosamine. nih.gov

The carbon skeleton of the ε-rhodomycinone aglycone is assembled by a Type II Polyketide Synthase (PKS) system. mdpi.com This enzymatic complex functions in a manner analogous to fatty acid synthases. The process involves the sequential condensation of the malonyl-CoA extender units onto the propionyl-CoA starter unit. nih.gov

The core Type II PKS consists of a multi-protein complex, including:

Ketosynthase (KSα and KSβ): These enzymes catalyze the crucial carbon-carbon bond-forming Claisen condensation reactions. The KSβ subunit, also known as the chain length factor, plays a role in determining the final length of the polyketide chain.

Acyl Carrier Protein (ACP): The growing polyketide chain is tethered to the ACP via a phosphopantetheine arm, which shuttles the intermediate between the various catalytic domains of the PKS. nih.gov

This iterative process results in a linear poly-β-keto chain, which is the primary product of the PKS and the substrate for subsequent modifying enzymes. Non-Ribosomal Peptide Synthetases (NRPS) are not involved in the biosynthesis of the anthracycline core of this compound.

Key Enzymatic Transformations and Catalytic Mechanisms

Following the assembly of the linear polyketide chain by the PKS, a series of enzymatic modifications are required to form the final, biologically active compound. These tailoring steps include cyclization, glycosylation, and the crucial, engineered methylation step.

The defining step in the synthesis of this compound is the highly specific methylation of the C4-hydroxyl group of the epelmycin D precursor. This reaction is catalyzed by the DnrK enzyme, which is not native to S. violaceus. nih.gov

Enzyme: DnrK is a carminomycin 4-O-methyltransferase originating from the doxorubicin-producing bacterium Streptomyces peucetius. mdpi.commdpi.com

Mechanism: DnrK is an S-adenosyl-L-methionine (SAM)-dependent methyltransferase. It catalyzes the transfer of a methyl group from the SAM cofactor to the oxygen atom of the C4-hydroxyl group on the anthracycline ring. nih.gov

Regioselectivity: The key feature of DnrK is its strict regioselectivity. It specifically targets the C4-hydroxyl group, leaving other hydroxyl groups on the molecule unmodified. This precise targeting is essential for the formation of this compound.

The production of this hybrid anthracycline was achieved by introducing the dnrK gene into the epelmycin-producing S. violaceus. The transformed organism then produces its native epelmycins, which are subsequently acted upon by the newly expressed DnrK enzyme to yield this compound. nih.gov

A critical feature of this compound is the presence of a deoxysugar moiety, L-rhodosamine, attached at the C7 position. This glycosylation is essential for the compound's biological activity.

Sugar Biosynthesis: The sugar L-rhodosamine is synthesized from the primary metabolite D-glucose-1-phosphate through a dedicated multi-enzyme pathway. This pathway involves a series of enzymatic steps including dehydration, epimerization, amination, and N-dimethylation to produce the activated sugar donor, TDP-L-rhodosamine. nih.govresearchgate.net The N,N-dimethylation of the precursor TDP-L-daunosamine is a key step in forming TDP-L-rhodosamine. nih.gov

Glycosyltransferases (GTs): A specific glycosyltransferase from the native epelmycin biosynthetic gene cluster in S. violaceus is responsible for attaching the TDP-L-rhodosamine sugar to the ε-rhodomycinone aglycone. wikipedia.org This enzyme recognizes both the aglycone and the activated sugar, catalyzing the formation of a glycosidic bond at the C7-hydroxyl group to produce epelmycin D. nih.govmdpi.com

Before glycosylation can occur, the linear polyketide chain synthesized by the PKS must be folded and modified into the correct tetracyclic structure of ε-rhodomycinone. This process is carried out by a suite of tailoring enzymes encoded within the epelmycin biosynthetic gene cluster.

Ketoreductases: These enzymes reduce specific keto groups along the polyketide backbone to hydroxyl groups, setting the stereochemistry of the molecule.

Cyclases/Aromatases: A set of cyclases and aromatases catalyzes the intramolecular aldol (B89426) condensations and subsequent dehydrations that fold the linear chain into the characteristic four-ringed structure of the anthracycline core. mdpi.com

Oxygenases: Oxygenases, such as hydroxylases, may be involved in introducing hydroxyl groups at specific positions on the aromatic rings. These hydroxylations are critical as they create the sites for subsequent glycosylation and the final 4-O-methylation. mdpi.com

Data Tables

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme Class | Specific Enzyme (Example) | Origin | Function |

|---|---|---|---|

| Polyketide Synthase (PKS) | Epelmycin PKS | S. violaceus | Assembles the polyketide backbone from propionyl-CoA and malonyl-CoA. mdpi.com |

| Glycosyltransferase (GT) | Epelmycin GT | S. violaceus | Attaches TDP-L-rhodosamine to the ε-rhodomycinone aglycone at the C7 position. nih.gov |

| Methyltransferase | DnrK | S. peucetius | Transfers a methyl group from SAM to the C4-hydroxyl group of epelmycin D. nih.govmdpi.com |

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Epelmycin D |

| ε-rhodomycinone |

| Propionyl-CoA |

| Malonyl-CoA |

| S-adenosyl-L-methionine (SAM) |

| L-rhodosamine |

| TDP-L-rhodosamine |

| D-glucose-1-phosphate |

| Carminomycin |

| Doxorubicin (B1662922) |

Genetic Clusters Implicated in this compound Biosynthesis

The production of this compound is intrinsically linked to the genetic makeup of the producing organism, typically a species of Streptomyces. While the complete BGC for epelmycins has not been fully detailed in publicly available literature, the generation of this compound has been achieved through the heterologous expression of a specific gene in an epelmycin-producing strain. This demonstrates that the core epelmycin BGC provides the necessary precursors and enzymatic machinery, which can be modified by the introduction of an external gene.

The creation of this compound was accomplished by introducing the dnrK gene, which encodes carminomycin 4-O-methyltransferase, into an epelmycin-producing Streptomyces violaceus nih.gov. This enzyme is responsible for the methylation of the C-4 hydroxyl group of the anthracycline ring. The successful production of the novel hybrid anthracycline confirms that the host organism's enzymatic machinery synthesizes the epelmycin D precursor, which is then acted upon by the introduced DnrK methyltransferase.

The strategy of gene cloning and heterologous expression has proven to be a powerful tool for the discovery and production of novel natural products, including this compound. frontiersin.orgresearchgate.net This approach involves the introduction of a gene or a full BGC from one organism into a different, more easily culturable or genetically tractable host.

In the case of this compound, the dnrK gene from Steptomyces peucetius was inserted into the Streptomyces-expression vector pIJ6021 to create the plasmid pMK100. This plasmid was then introduced into the epelmycin-producing Streptomyces violaceus nih.gov. The transformed strain, when cultured under appropriate conditions, produced this compound alongside the native epelmycins nih.gov. This success underscores the utility of heterologous expression for generating novel antibiotic derivatives. However, it is noteworthy that attempts to produce other hybrid anthracyclines, such as 4-O-methylaclarubicin and 4-O-methyl-1-deoxyobelmycin, using the same strategy in their respective producing strains were unsuccessful nih.gov. This highlights the specificity of the enzymatic reactions and the importance of substrate compatibility between the introduced enzyme and the host's metabolic intermediates.

| Vector Component | Description | Reference |

| Gene | dnrK (encoding carminomycin 4-O-methyltransferase) | nih.gov |

| Source Organism | Steptomyces peucetius | nih.gov |

| Expression Vector | pIJ6021 | nih.gov |

| Resulting Plasmid | pMK100 | nih.gov |

| Host Organism | Epelmycin-producing Streptomyces violaceus | nih.gov |

| Product | This compound | nih.gov |

Bioinformatics and genome mining are indispensable tools for identifying and characterizing the BGCs responsible for the production of secondary metabolites. These computational approaches allow researchers to scan entire genomes for sequences that encode enzymes typically involved in natural product biosynthesis, such as polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS).

While a specific BGC for epelmycin has not been explicitly detailed in the provided search results, the general principles of genome mining are highly relevant. Tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) are used to predict BGCs within a given genome sequence. These predictions are based on the identification of conserved domains within the enzymes that make up the biosynthetic assembly lines. By comparing the predicted BGCs from various Streptomyces species, it is possible to identify clusters that are likely responsible for the production of specific classes of compounds, such as anthracyclines.

The identification of BGCs through genome mining is the first step in a pipeline that can lead to the discovery of novel compounds. Once a putative BGC is identified, it can be targeted for heterologous expression or genetic manipulation to activate its expression and isolate the corresponding metabolic products. This integration of in silico prediction with experimental validation is a powerful strategy in modern natural product research. jmicrobiol.or.krfrontiersin.orgrevista-agroproductividad.org

Chemoenzymatic Approaches to Biosynthetic Pathway Elucidation and Diversification

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of traditional chemical methods. This approach can be used to elucidate biosynthetic pathways by providing access to proposed intermediates and to create novel analogs of natural products that may have improved therapeutic properties.

The production of this compound is a prime example of a chemoenzymatic approach, albeit one that occurs in vivo. The host organism, Streptomyces violaceus, biosynthesizes the epelmycin D precursor. A specific chemical modification, 4-O-methylation, is then carried out by the heterologously expressed DnrK enzyme.

More broadly, chemoenzymatic strategies can be employed to overcome the limitations of purely biological or chemical methods. For instance, complex molecular scaffolds that are difficult to access through total synthesis can be produced biosynthetically and then chemically modified in later steps. Conversely, synthetic precursors can be fed to engineered microorganisms that express specific tailoring enzymes to generate a diverse range of final products. This approach allows for the diversification of natural product structures at positions that are not easily accessible through genetic manipulation of the BGC alone. The combination of chemical synthesis and biocatalysis offers a powerful toolkit for both understanding and engineering the biosynthesis of complex molecules like this compound. nih.govnih.gov

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches to 4-O-Methylepelmycin D

The total synthesis of a complex natural product is a rigorous undertaking that showcases the power of modern organic chemistry. wikipedia.org It involves the construction of the target molecule from simple, commercially available starting materials through a series of chemical reactions. wikipedia.org Such endeavors are crucial for confirming the structure of newly isolated compounds and for providing a renewable source of the material for further study. wikipedia.org

Retrosynthetic Analyses and Key Disconnections

Retrosynthetic analysis is a foundational strategy in planning the synthesis of a complex molecule. airitilibrary.comias.ac.inamazonaws.comdeanfrancispress.com This process involves mentally deconstructing the target molecule into simpler, more readily available precursors. airitilibrary.comias.ac.inslideshare.net Key to this analysis is the identification of strategic bond disconnections that correspond to reliable and well-established chemical reactions. amazonaws.com

For a molecule like this compound, a polyketide with a macrolactone core and appended sugar moieties, a typical retrosynthetic analysis would likely involve the following key disconnections:

Glycosidic Bond Disconnection: The bond connecting the sugar unit to the aglycone (the macrolactone core) is a prime candidate for disconnection. This simplifies the target into two major fragments: the aglycone (epelmycinone) and the corresponding sugar derivative. The subsequent forward synthesis would then involve a glycosylation reaction to re-establish this linkage.

Macrolactone Ring Disconnection: The large macrolide ring can be opened at a strategic point, often at an ester linkage, to reveal a linear hydroxy acid precursor. This transformation simplifies the cyclic complexity of the molecule.

Carbon-Carbon Bond Disconnections within the Aglycone Backbone: The polyketide chain of the aglycone can be further broken down into smaller, more manageable fragments. These disconnections are typically planned at positions that allow for the use of powerful carbon-carbon bond-forming reactions, such as aldol (B89426) reactions, Wittig reactions, or metathesis, to assemble the carbon skeleton in a controlled manner.

Stereoselective and Chemoselective Transformations

The synthesis of natural products with multiple stereocenters, such as this compound, demands a high degree of stereocontrol. numberanalytics.com Stereoselective synthesis is therefore a critical aspect, ensuring the correct three-dimensional arrangement of atoms, which is often essential for biological activity. numberanalytics.com

Key stereoselective and chemoselective transformations that would be integral to the synthesis of this compound include:

Asymmetric Aldol Reactions: To establish the correct stereochemistry of the numerous hydroxyl and methyl groups along the polyketide backbone.

Substrate-Controlled Reactions: Where the existing stereocenters in a molecule direct the stereochemical outcome of a subsequent reaction.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials from nature to introduce stereocenters.

Stereoselective Glycosylations: To control the anomeric configuration of the glycosidic bond, which can significantly impact biological activity.

Chemoselective Reactions: Differentiating between multiple reactive functional groups within the molecule is crucial. For instance, selectively protecting one hydroxyl group in the presence of others to allow for specific chemical manipulations.

The development of novel stereoselective methods is an active area of research, with techniques like synergistic photoredox and pyridoxal (B1214274) radical biocatalysis offering new avenues for the asymmetric synthesis of complex molecules. nih.gov

Methodological Challenges and Innovations in Synthetic Routes

The total synthesis of complex macrolides like epelmycins is fraught with challenges that often spur innovation in synthetic methodology.

Common Challenges:

Macrolactonization: The formation of the large macrolide ring can be entropically disfavored and often requires high-dilution conditions to minimize intermolecular side reactions.

Stereochemical Control: Achieving the correct relative and absolute stereochemistry of multiple chiral centers across a long carbon chain is a significant hurdle.

Protecting Group Strategies: The need to selectively protect and deprotect numerous functional groups throughout the synthesis requires careful planning and execution.

Glycosylation: The stereoselective formation of the glycosidic bond can be challenging, often yielding a mixture of anomers.

Innovations in Synthetic Routes:

Ring-Closing Metathesis (RCM): This powerful reaction has become a cornerstone of macrolide synthesis, allowing for the efficient formation of large rings under relatively mild conditions. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions: These reactions are invaluable for the construction of the carbon skeleton, offering high efficiency and functional group tolerance. nih.gov

Biocatalysis: The use of enzymes to perform specific chemical transformations can offer unparalleled stereoselectivity and chemoselectivity, often under mild, environmentally friendly conditions. nih.gov

Flow Chemistry: Conducting reactions in continuous flow reactors can improve reaction efficiency, safety, and scalability, which is particularly advantageous for complex multi-step syntheses.

Semisynthesis and Chemical Modification Strategies

Semisynthesis, which involves the chemical modification of a natural product isolated from a natural source, is a powerful approach to generate analogs for various studies. wikipedia.org This strategy is often more efficient than total synthesis for producing a library of related compounds.

Synthesis of Analogues and Derivatives for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry. scribd.com By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features responsible for its potency and selectivity. nih.govuc.ptnih.govmdpi.com

For this compound, SAR studies would likely focus on modifications at several key positions:

The Sugar Moiety: The nature of the sugar unit is often critical for the biological activity of anthracyclines and other glycosylated natural products. researchgate.net Analogs with different sugars or modifications to the existing sugar would be synthesized to probe the importance of this moiety.

The 4-O-Methyl Group: The presence of the methyl group at the 4-position of the aglycone is a defining feature of this compound. Removing this group or replacing it with other functionalities would be a key aspect of an SAR study.

The Aglycone Core: Modifications to the macrolactone ring, such as altering the ring size, introducing or removing functional groups, or changing the stereochemistry at various centers, could provide valuable insights into the structural requirements for activity.

The synthesis of these analogs often involves standard chemical transformations such as esterification, etherification, oxidation, reduction, and acylation, applied to the parent natural product. researchgate.netnih.govwhiterose.ac.ukbiomers.netnih.gov

Design Principles for Novel Analogues (e.g., targeted structural variations)

The design of novel analogs of this compound would be guided by the information gleaned from SAR studies and a desire to improve upon the properties of the parent compound.

Key Design Principles:

Simplification: Creating simplified analogs that retain the key pharmacophoric elements can lead to compounds that are easier to synthesize and may have improved pharmacokinetic properties.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to analogs with enhanced activity or reduced toxicity.

Conformational Constraint: Introducing conformational rigidity into the molecule, for example, by forming additional rings, can lock the molecule into its bioactive conformation, potentially increasing its potency.

Hybrid Molecules: Combining structural features from this compound with those of other known bioactive molecules can lead to hybrid compounds with novel or improved activities. For example, the semisynthesis of renieramycin-type derivatives has been achieved by attaching different moieties to the core structure. mdpi.com

The ultimate goal of these design principles is to develop novel compounds with superior therapeutic profiles, such as increased potency, improved selectivity for cancer cells, or reduced side effects. The targeted delivery of potent cytotoxins using monoclonal antibodies represents an advanced application of such derivatization strategies. nih.gov

Molecular Mechanisms of Action and Biological Target Elucidation

Cellular and Subcellular Target Identification

The initial step in understanding the biological activity of a compound like 4-O-Methylepelmycin D is to identify its direct molecular binding partners within the cell. This process, known as target identification, is crucial for deciphering its mechanism of action. A variety of advanced techniques are employed to pinpoint these interactions with high specificity and confidence.

Affinity-Based Probes and Chemoproteomics Approaches

Chemoproteomics is a powerful strategy used to identify the protein targets of a small molecule within a complex biological sample, such as a cell lysate or even in living cells. acs.orgresearchgate.net This approach typically involves synthesizing a chemical probe based on the structure of the molecule of interest.

For this compound, this would involve creating a derivative that incorporates two key features: a reactive group for covalent bonding and a reporter tag (like biotin (B1667282) or a fluorescent dye). This "affinity-based probe" retains the core structure of this compound, allowing it to bind to its natural protein targets. Upon binding, the reactive group can be activated (often by UV light) to form a permanent covalent bond with the target protein. The reporter tag is then used to isolate the probe-protein complex from the thousands of other proteins in the cell, typically using streptavidin-coated beads if the tag is biotin. acs.orgnih.gov

Once isolated, the captured proteins are identified using mass spectrometry. This method can provide a comprehensive, proteome-wide map of potential interacting partners. nih.govcancerbiomed.org For example, a chemoproteomic study on the related anthracycline doxorubicin (B1662922) successfully identified adenosylhomocysteinase (AHCY) as a previously unknown off-target protein. acs.orgnih.gov

Table 1: Illustrative Data from a Hypothetical Chemoproteomics Experiment This table shows the kind of results that would be generated to identify proteins that directly interact with a this compound-derived probe.

| Protein ID | Protein Name | Fold Enrichment (Probe vs. Control) | p-value | Potential Function |

| P08236 | Topoisomerase II alpha | 15.2 | <0.001 | DNA replication/transcription |

| P11387 | Tubulin beta chain | 8.5 | <0.005 | Cytoskeleton formation |

| Q08J23 | Adenosylhomocysteinase | 6.1 | <0.01 | Methionine metabolism |

| P04040 | Cytochrome c oxidase | 4.3 | <0.05 | Mitochondrial respiration |

Biochemical Assays for Receptor Binding and Enzyme Inhibition

Once potential targets are identified, biochemical assays are used to validate and quantify the interaction. These assays measure the direct binding of the compound to a purified protein (receptor) or its ability to inhibit the activity of an enzyme.

Receptor Binding Assays: These experiments determine the affinity of a ligand (this compound) for a receptor. merckmillipore.comthermofisher.com A common method is the competitive binding assay, where the compound of interest competes with a known, often radiolabeled, ligand for binding to the target protein. By measuring the concentration of this compound required to displace 50% of the known ligand (the IC50 value), researchers can calculate its binding affinity (Ki). merckmillipore.com Studies on other anthracyclines have used radioligand binding assays to investigate interactions with cardiac receptors, revealing unexpected changes in β1-adrenergic receptor density in response to treatment. ahajournals.org

Enzyme Inhibition Assays: If the identified target is an enzyme, its functional response to the compound is measured. For anthracyclines, a primary target is Topoisomerase II, an enzyme that alters DNA topology. An inhibition assay would measure the enzyme's activity (e.g., its ability to relax supercoiled DNA) in the presence of increasing concentrations of this compound. The concentration that reduces enzyme activity by 50% is the IC50, a key measure of the compound's potency. nih.gov

Protein-Ligand Interaction Analyses (e.g., SPR, BLI)

To gain a deeper understanding of the binding dynamics, biophysical techniques like Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are employed. These label-free technologies monitor molecular interactions in real-time, providing kinetic data on how quickly the compound binds to its target and how quickly it dissociates.

In an SPR or BLI experiment, the purified target protein is immobilized on a sensor chip. A solution containing this compound is then flowed over the surface. The binding of the compound to the protein causes a measurable change in the optical properties of the sensor surface, which is recorded as a signal over time. researchgate.net

This allows for the precise calculation of:

Association rate constant (ka or kon): The rate at which the compound binds to the target.

Dissociation rate constant (kd or koff): The rate at which the compound unbinds from the target.

Equilibrium dissociation constant (KD): Calculated as kd/ka, this value is a direct measure of binding affinity. A lower KD indicates a stronger interaction.

These techniques have been used extensively to study the interactions between anthracyclines and their primary target, DNA, revealing detailed insights into their binding geometry and dynamics. researchgate.netnih.gov

Elucidation of Signaling Pathways Perturbed by this compound

After identifying the direct molecular target(s), the next step is to understand the downstream consequences of this interaction on cellular function. This involves mapping the changes in major signaling pathways that are perturbed by the compound.

Transcriptomics and Proteomics Profiling of Cellular Responses

"Omics" technologies provide a global snapshot of the cellular state following treatment with a compound.

Transcriptomics: This technique, often performed using RNA-sequencing (RNA-Seq), measures the expression levels of all genes in a cell simultaneously. mdpi.commdpi.com By comparing the transcriptomes of cells treated with this compound to untreated cells, researchers can identify which genes are up- or down-regulated. This provides clues about the cellular processes and pathways that are activated or suppressed. For instance, transcriptomic studies of other anthracyclines have revealed significant changes in genes related to the p53 signaling pathway, DNA replication, and immune responses. nih.govnih.gov

Proteomics: This approach quantifies the levels of thousands of proteins in the cell. While transcriptomics shows which genes are being transcribed, proteomics reveals the actual protein molecules that are present and carrying out cellular functions. Mass spectrometry-based proteomics can identify widespread changes in protein expression that result from drug treatment. nih.govfrontiersin.org Proteomic analyses of anthracycline-treated cardiac tissues have identified alterations in proteins involved in metabolism, mitochondrial function, and muscle contraction, providing insights into the mechanisms of cardiotoxicity. nih.govfrontiersin.org

Table 2: Illustrative Data from a Hypothetical Transcriptomics (RNA-Seq) Study This table shows representative data identifying genes whose expression is significantly altered in cells treated with this compound.

| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Associated Pathway |

| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A | 3.5 | <0.001 | p53 Signaling |

| BAX | BCL2 Associated X, Apoptosis Regulator | 2.8 | <0.001 | Apoptosis |

| TOP2A | Topoisomerase (DNA) II Alpha | -2.1 | <0.001 | DNA Replication |

| MYH7 | Myosin Heavy Chain 7 | -3.0 | <0.001 | Muscle Contraction |

| IL6 | Interleukin 6 | 4.2 | <0.001 | Inflammatory Response |

Metabolomics and Lipidomics in Pathway Analysis

Metabolomics and lipidomics focus on the small molecules (metabolites) and lipids within a cell, respectively. These molecules are the end products of cellular processes, and their levels can provide a direct readout of the functional state of metabolic and signaling pathways.

Metabolomics: This involves the comprehensive analysis of all small-molecule metabolites, such as amino acids, sugars, and nucleotides. Studies on anthracyclines have used metabolomics to identify distinct metabolic signatures associated with their therapeutic effects and toxicities. mdpi.comoup.comnih.gov For example, treatment with doxorubicin has been shown to decrease levels of phenylalanine and tyrosine in the liver and alter intermediates of the Krebs cycle in cardiac tissue, indicating significant disruption of energy metabolism pathways. mdpi.comoup.com

Lipidomics: This is the large-scale study of cellular lipids. Lipids are not only structural components of membranes but are also critical signaling molecules. researchgate.netlipotype.com Computational and experimental studies have shown that anthracyclines can interact directly with cell membranes, potentially altering their structure and function. nih.gov Lipidomics analysis could reveal specific changes in lipid classes, such as phospholipids or sphingolipids, in response to this compound, pointing towards effects on membrane integrity, cellular signaling, or lipid metabolism. researchgate.net

By integrating data from these various "omics" platforms, researchers can construct a detailed model of the molecular pathways affected by this compound, linking its direct binding targets to its ultimate cellular effects.

Cellular Assays for Specific Biological Effects (e.g., inhibition of macromolecular synthesis, cell cycle modulation, DNA interaction)

While direct evidence for this compound is unavailable, antibiotics with similar structural motifs often exert their effects by interfering with fundamental cellular processes.

Inhibition of Macromolecular Synthesis: Many macrolide antibiotics are known to inhibit protein synthesis by binding to the bacterial ribosome. Cellular assays to determine such activity typically involve measuring the incorporation of radiolabeled precursors (e.g., [³H]-leucine for protein, [³H]-uridine for RNA, and [³H]-thymidine for DNA) into macromolecules in bacterial or eukaryotic cells. A significant reduction in the incorporation of [³H]-leucine in the presence of the compound would suggest inhibition of protein synthesis.

Cell Cycle Modulation: Some antimicrobial agents can induce cell cycle arrest in eukaryotic cells. This can be assessed using flow cytometry to analyze the DNA content of cells stained with a fluorescent dye like propidium iodide. An accumulation of cells in a specific phase of the cell cycle (e.g., G1, S, or G2/M) after treatment with the compound would indicate interference with cell cycle progression.

DNA Interaction: Certain antibiotics can interact with DNA, either through intercalation between base pairs or by binding to the minor groove, leading to an inhibition of replication and transcription. Assays to evaluate DNA interaction include DNA thermal denaturation studies (an increase in the melting temperature of DNA suggests binding), circular dichroism (CD) spectroscopy (changes in the DNA spectrum indicate structural alterations), and gel electrophoresis mobility shift assays (a change in the migration of DNA indicates a binding event).

Structure-Activity Relationship (SAR) Studies at the Molecular Level

The relationship between the chemical structure of a molecule and its biological activity is a cornerstone of medicinal chemistry. For complex natural products like the Epelmycins, SAR studies are crucial for understanding their mechanism of action and for the rational design of more potent and selective analogs.

Identification of Key Pharmacophoric Elements and Functional Groups

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. In the context of this compound, key pharmacophoric elements likely include:

The Macrolide Ring: The size and flexibility of the macrolide ring are critical for positioning other functional groups for optimal interaction with the biological target.

The 4-O-Methyl Group: The presence of a methyl group at the 4-position, distinguishing it from Epelmycin D, could influence its binding affinity, metabolic stability, or cell permeability. Comparative studies with the parent compound would be essential to determine the precise role of this group.

Hydroxyl and Carbonyl Groups: These polar groups are often involved in hydrogen bonding interactions with the target molecule, which are crucial for binding affinity.

Side Chains: The nature and stereochemistry of any side chains attached to the macrolide ring can significantly impact biological activity and target selectivity.

| Functional Group | Potential Role in Biological Activity |

|---|---|

| Macrolide Ring | Provides the structural scaffold and influences overall conformation. |

| 4-O-Methyl Group | May affect binding affinity, selectivity, and pharmacokinetic properties. |

| Hydroxyl Groups | Potential hydrogen bond donors for target interaction. |

| Carbonyl Groups | Potential hydrogen bond acceptors for target interaction. |

Impact of Conformational Changes on Target Engagement

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. The large, flexible macrolide ring of this compound can likely adopt multiple conformations in solution. The biologically active conformation is the specific shape the molecule assumes to bind effectively to its target.

Conformational analysis, typically performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, can provide insights into the preferred solution-state structure. Understanding how modifications to the chemical structure, such as the addition of the 4-O-methyl group, affect the conformational equilibrium is vital for SAR studies. A change in conformation could either enhance or diminish the molecule's ability to fit into the binding site of its target, thereby altering its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By developing a QSAR model, it is possible to predict the activity of new, unsynthesized analogs.

For a series of Epelmycin D derivatives, a QSAR study would involve:

Data Set: A collection of analogs with experimentally determined biological activities.

Molecular Descriptors: Calculation of various physicochemical and structural properties for each analog (e.g., lipophilicity, electronic properties, steric parameters).

Model Development: Using statistical methods to build a regression model that correlates the molecular descriptors with the biological activity.

A successful QSAR model could help in identifying the key molecular features that govern the activity of this class of compounds and guide the design of new derivatives with improved properties.

| QSAR Component | Description |

|---|---|

| Dependent Variable | Experimentally measured biological activity (e.g., IC50, MIC). |

| Independent Variables | Calculated molecular descriptors (e.g., logP, molar refractivity, dipole moment). |

| Statistical Method | Techniques like multiple linear regression or partial least squares to build the model. |

Advanced Analytical and Computational Methodologies in Research

Multi-Omics Data Integration and Systems Biology Approaches

Systems biology provides a holistic view of the biological processes underlying the production of secondary metabolites. By integrating various "omics" data, researchers can decipher the complex regulatory networks that govern the synthesis of hybrid antibiotics like 4-O-Methylepelmycin D. nih.govfrontiersin.org

The creation of this compound is a prime example of pathway engineering, achieved through the heterologous expression of a specific gene in a host organism. researchgate.net Specifically, the gene dnrK from Streptomyces peucetius ATCC 27952, which encodes the enzyme carminomycin 4-O-methyltransferase, was introduced into the epelmycin-producing organism, Streptomyces violaceus. researchgate.netnih.gov This genetic modification resulted in the host producing a new, hybrid anthracycline. researchgate.net

Integrative multi-omics approaches are crucial for understanding and optimizing such engineered systems. frontlinegenomics.comsci-hub.st

Genomics: The complete genome sequence of the source organism, S. peucetius, provides the foundational blueprint, revealing not only the dnrK gene but also entire biosynthetic gene clusters (BGCs) for polyketides (PKS) and non-ribosomal peptides (NRPS), as well as various modifying enzymes like methyltransferases and glycosyltransferases. nih.gov This genomic data is the starting point for identifying genes with potential for creating hybrid molecules.

Transcriptomics: RNA-Seq analysis can be used to compare gene expression levels between the wild-type S. violaceus and the transformed strain. mdpi.com This would reveal how the introduction of the dnrK gene affects the expression of the native epelmycin biosynthetic pathway and other related genes, providing insights into metabolic flux and potential bottlenecks. oncotarget.com

Proteomics: Quantitative proteomics, using techniques like iTRAQ or mass spectrometry-based profiling, allows for the direct measurement of protein levels. binasss.sa.crmixomics.org This can confirm the successful expression of the DnrK protein in the new host and assess its impact on the host's proteome, ensuring that the cellular machinery can support the production of the new compound. oncotarget.combinasss.sa.cr

The integration of these datasets enables a more comprehensive understanding of cellular function, bridging the gap from genotype to phenotype and identifying key factors that influence the production of the desired hybrid compound. nih.govmdpi.com

Analyzing the vast datasets generated by omics technologies requires specialized computational tools and bioinformatics platforms. frontlinegenomics.com For the study of engineered Streptomyces, these tools are indispensable.

Genome Mining: Tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) are used to analyze genomic data to identify BGCs responsible for producing secondary metabolites. nih.gov

Data Integration Platforms: Software packages such as the R-based mixOmics are designed to integrate diverse omics datasets, including transcriptomics and proteomics. frontiersin.org These tools employ multivariate statistical methods to reduce data dimensionality and identify key variables and relationships between different omics layers, which can be correlated with the yield of this compound. frontiersin.org

Pathway Analysis: Bioinformatics resources are used to map identified genes and proteins to metabolic pathways, helping to visualize the flow of information from the genetic level to the final synthesized metabolite. frontiersin.org This can highlight how the engineered pathway interacts with the host's native metabolism.

| Omics Layer | Methodology | Application in this compound Research | Key Insights |

| Genomics | Whole-Genome Sequencing | Analysis of S. peucetius and S. violaceus genomes. | Identification of the dnrK gene and native epelmycin biosynthetic gene cluster. researchgate.netnih.gov |

| Transcriptomics | RNA-Sequencing (RNA-Seq) | Comparison of gene expression between engineered and wild-type strains. | Understanding the regulatory effects on host metabolism and potential production bottlenecks. mdpi.comoncotarget.com |

| Proteomics | Mass Spectrometry-based Proteomics (e.g., iTRAQ, SWATH) | Quantification of protein expression in the engineered host. | Confirmation of DnrK enzyme expression and assessment of the overall cellular response. binasss.sa.cr |

Advanced Mass Spectrometry for Metabolite and Interaction Profiling

Advanced mass spectrometry (MS) is a cornerstone technique for the analysis of natural products. In the context of this compound, it is vital for both confirming its production and for detailed metabolite profiling of the fermentation culture. semanticscholar.orgwuxiapptec.com

Metabolite profiling, or metabolomics, involves the comprehensive analysis of all small molecules within a biological sample. mdpi.comnih.gov For this compound, this is typically achieved using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This approach allows researchers to:

Identify and Dereplicate Compounds: By comparing the masses and fragmentation patterns of detected molecules to databases, known compounds (like the original epelmycins) can be quickly identified (dereplicated), allowing researchers to focus on novel or unexpected metabolites. semanticscholar.org

Confirm Product Structure: High-resolution mass spectrometry provides highly accurate mass measurements, which are used to determine the elemental composition of the newly produced this compound, corroborating the structural data obtained from NMR.

Quantify Production: MS-based techniques can be used to quantify the yield of this compound and other related metabolites in the fermentation broth, which is essential for optimizing production conditions. mdpi.com

Profile Metabolic Changes: Untargeted metabolomic profiling can reveal broader changes in the host's metabolism resulting from the expression of the foreign gene, identifying shifts in precursor availability or the creation of other minor byproducts. nih.govnih.gov

Interaction profiling, though less commonly reported for this specific compound, could involve techniques like affinity purification-mass spectrometry to identify potential protein targets that bind to this compound, offering clues to its mechanism of action.

High-Resolution NMR Spectroscopy for Complex Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structural elucidation of novel organic molecules. chemguide.co.uk The definitive identification of the hybrid antibiotic as 7-O-L-rhodosaminyl-4-O-methyl-epsilon-rhodomycinone (this compound) would have been impossible without extensive high-resolution NMR analysis. researchgate.netnih.gov

For a complex molecule like an anthracycline, a suite of NMR experiments is employed:

1D NMR (¹H and ¹³C): Provides initial information on the types and numbers of protons and carbons in the molecule.

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity within the molecule. COSY (Correlation Spectroscopy) identifies neighboring protons, HSQC (Heteronuclear Single Quantum Coherence) links protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range connections between protons and carbons. These are used to piece together the tetracyclic aglycone and the rhodosamine sugar moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which is critical for determining the relative stereochemistry of the molecule and the conformation of the glycosidic linkage between the sugar and the aglycone.

X-ray Crystallography and Cryo-Electron Microscopy for Target-Ligand Complex Determination

To understand how a compound exerts its biological effect, it is crucial to determine its three-dimensional structure when bound to its molecular target. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques for this purpose. wikipedia.orgnih.gov

X-ray Crystallography: This technique requires the compound of interest (the ligand) to be co-crystallized with its target, which for many anthracyclines is a segment of DNA or a topoisomerase enzyme. migrationletters.com The resulting crystal is bombarded with X-rays, and the diffraction pattern is used to calculate a high-resolution, three-dimensional electron density map, revealing the precise atomic interactions between the ligand and its target. nih.govuni-freiburg.de While X-ray diffraction has been used to determine the structure of related anthracycline precursors, wikipedia.org specific crystallographic data for a this compound-target complex is not publicly available.

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a powerful alternative, especially for large protein complexes or molecules that are difficult to crystallize. u-psud.fr In cryo-EM, a solution of the target-ligand complex is rapidly frozen in vitreous ice, preserving its native structure. frontiersin.orgthermofisher.com Thousands of images of individual complexes are then recorded with an electron microscope and computationally averaged to generate a 3D reconstruction, often at near-atomic resolution. schrodinger.com This method could be applied to study the interaction of this compound with large cellular machinery.

Computational Chemistry and Molecular Modeling

Computational chemistry provides theoretical insights into molecular structure, properties, and interactions, complementing experimental data. compchem.nlnih.gov For a novel compound like this compound, these methods can be used to predict and analyze various features before or in parallel with experimental work.

Conformational Analysis: Molecular mechanics and dynamics simulations can explore the potential three-dimensional shapes (conformers) of the molecule. libretexts.orgmdpi.com This is particularly useful for understanding the flexibility of the glycosidic bond and the sugar ring, which can be crucial for target recognition.

Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can be used to calculate electronic properties, such as the molecular electrostatic potential (MEP), which maps regions of positive and negative charge on the molecule's surface. frontiersin.org This can help predict how the molecule will interact with a biological target.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target receptor. frontiersin.org Using a known structure of an anthracycline target like topoisomerase or DNA, researchers could dock this compound to generate a hypothetical model of the complex, guiding further experimental studies.

These computational approaches are invaluable for generating hypotheses about a molecule's behavior and for interpreting complex experimental data. wikipedia.org

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide a detailed view of how a ligand, such as this compound, might interact with its biological targets. acs.org These methods are instrumental in predicting the binding affinity and mode of interaction, which are crucial for understanding the compound's mechanism of action.

Molecular Docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.org In the context of this compound, an anthracycline antibiotic, the primary target for docking studies is often DNA, as intercalation into the DNA double helix is a hallmark of this class of compounds. plos.org Docking simulations can predict how the planar tetracyclic aglycone of this compound might insert itself between DNA base pairs and how the daunosamine (B1196630) sugar moiety settles within the DNA's minor groove. plos.org

Furthermore, other clinically relevant targets for anthracyclines, such as topoisomerase II, can be investigated. tandfonline.com Docking studies can elucidate potential binding sites and key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the enzyme. tandfonline.com The results of these simulations are often expressed as a scoring function, which estimates the binding free energy. For instance, studies on the related anthracycline daunomycin have shown strong binding affinities to various cancer-related protein targets. wisdomlib.org

Illustrative Molecular Docking Data for Anthracycline-Target Interactions

| Anthracycline | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Example) |

| Daunomycin | Protein Kinase B (PKB) | -7.0 | Not specified |

| Daunomycin | VEGFR2 | -8.6 | Not specified |

| Daunomycin | Procaspase 7 | -8.1 | Not specified |

This table presents data from studies on daunomycin to illustrate the type of information generated from molecular docking. wisdomlib.org Specific docking studies on this compound are not publicly available.

Molecular Dynamics (MD) Simulations complement the static picture provided by molecular docking by introducing motion and simulating the time-dependent behavior of the molecular system. whiterose.ac.uk These simulations can assess the stability of the predicted ligand-receptor complex, revealing how the interactions evolve over time. whiterose.ac.uk For an anthracycline like this compound, MD simulations can be used to study the conformational changes in both the drug and its DNA or protein target upon binding. whiterose.ac.uk

Full-atom molecular dynamics simulations on other anthracyclines, such as berubicin, have been conducted to understand their interactions with DNA in an aqueous environment on a microsecond timescale. acs.orgnih.gov Such simulations can provide detailed thermodynamic descriptions of these systems, including the calculation of binding Gibbs energies. nih.gov For example, theoretical calculations for the intercalation of doxorubicin (B1662922) and daunorubicin (B1662515) into DNA have yielded binding free energy changes that are in close agreement with experimental data. whiterose.ac.uk

Calculated Free Energy Changes for Anthracycline Intercalation

| Anthracycline | Calculated Free Energy of Intercalation (kcal/mol) |

| Daunomycin | -7.27 +/- 0.23 |

| Doxorubicin | -8.61 +/- 0.33 |

| Idarubicin | -7.75 +/- 0.17 |

This table shows theoretically calculated data for related anthracyclines, demonstrating the insights gained from molecular dynamics simulations. whiterose.ac.uk

De Novo Drug Design and Virtual Screening

Building upon the structural insights from docking and MD simulations, researchers can employ de novo drug design and virtual screening to discover or create novel compounds with improved characteristics, such as higher efficacy or reduced toxicity.

De Novo Drug Design involves the computational generation of new molecular structures with desirable properties. nih.gov Starting from a basic scaffold like the aglycone of this compound, algorithms can add or modify functional groups to create a library of virtual compounds. The goal is to design novel molecules that are predicted to have a higher affinity for the target and possess favorable drug-like properties. This approach has been used to guide the synthesis of new anthracycline derivatives with altered sugar moieties or different substituents on the tetracyclic ring, in an effort to overcome limitations like drug resistance and cardiotoxicity. acs.orgusp.br

Virtual Screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. semanticscholar.org This can be done through either ligand-based or structure-based approaches. In a structure-based virtual screen, a library of compounds can be docked into the binding site of a target protein, and the top-scoring molecules are selected for further experimental testing. semanticscholar.org This method has been successfully used to screen for new inhibitors of proteins involved in anthracycline resistance. semanticscholar.org For example, a virtual screening of FDA-approved drugs identified compounds that could potentially resensitize cells to doxorubicin. semanticscholar.org

Another application of virtual screening is to identify new therapeutic uses for existing compounds, a process known as drug repurposing. preprints.org For instance, virtual screening has been used to predict that certain anthracyclines, such as zorubicin (B1684493) and aclarubicin (B47562), could act as inhibitors of the SARS-CoV-2 spike protein's receptor-binding domain. preprints.org

Illustrative Virtual Screening Hits for Anthracycline-Related Targets

| Screening Target | Identified Compound | Predicted Binding Affinity (kcal/mol) |

| HMOX1 (resistance-related) | Conivaptan | -10.3 |

| HMOX1 (resistance-related) | Bexarotene | -9.8 |

| PRKCA (resistance-related) | Desloratadine | -9.2 |

This table provides examples of compounds identified through virtual screening against proteins implicated in anthracycline resistance, along with their predicted binding affinities. semanticscholar.org This illustrates the potential of virtual screening to identify novel modulators of anthracycline activity.

Future Research Directions and Translational Potential in Pre Clinical Contexts

Exploration of Uncharted Biological Activities and Novel Molecular Targets

The initial biological characterization of 4-O-Methylepelmycin D revealed a significant divergence in activity compared to its parent compound, epelmycin. While it demonstrated slightly lower efficacy in inhibiting the growth of leukemic L1210 cells, it was found to be a substantially more potent inhibitor of both RNA and DNA synthesis within these cells. blogspot.com This finding is a critical starting point for future investigations, suggesting that the 4-O-methylation fundamentally alters the compound's mechanism of action or its interaction with intracellular targets.

Future research should focus on a broad-spectrum screening of this compound against a diverse panel of cancer cell lines, including solid tumors and hematological malignancies, to determine the breadth of its anti-proliferative effects. Mechanistic studies are crucial to move beyond the observation of DNA/RNA synthesis inhibition and identify the specific molecular targets. Techniques such as cellular thermal shift assays (CETSA), chemical proteomics, and affinity-based protein profiling could pinpoint the direct binding partners of this compound, potentially uncovering novel interactions with enzymes involved in nucleic acid metabolism, transcription factors, or DNA-associated proteins. Comparing its molecular targets with those of epelmycin and other well-known anthracyclines will be essential to delineate its unique mechanistic properties. blogspot.com

| Compound | Effect on L1210 Cell Growth | Effect on DNA/RNA Synthesis in L1210 Cells |

| Epelmycin | Inhibitory | Moderate Inhibition |

| This compound | Slightly less inhibitory than epelmycin blogspot.com | Much more active inhibitor blogspot.com |

Optimization of Biosynthetic Pathways for Enhanced Production and Diversity

This compound is a product of engineered biosynthesis, created through the heterologous expression of a gene from one metabolic pathway in the host of another. blogspot.comjst.go.jp Specifically, the dnrK gene, encoding the enzyme carminomycin 4-O-methyltransferase from Streptomyces peucetius, was introduced into the epelmycin-producing organism, Streptomyces violaceus. jst.go.jpnih.gov This strategy, known as combinatorial biosynthesis, is a powerful tool for generating novel natural product analogs.

However, the initial production of this compound was accompanied by the host's native epelmycins, and attempts to apply the same methyltransferase to produce other methylated anthracyclines like 4-O-methylaclarubicin were unsuccessful. jst.go.jpresearchgate.net This highlights a key area for future optimization. Research should aim to improve the yield and purity of this compound by:

Host Strain Engineering: Modifying the S. violaceus host to knockout or downregulate the native epelmycin biosynthetic pathway, thereby redirecting metabolic flux towards the desired hybrid compound.

Enzyme Engineering: Utilizing protein engineering techniques to alter the substrate specificity of the DnrK methyltransferase. Structural studies of DnrK have revealed its broad substrate tolerance, but targeted mutagenesis could enhance its efficiency for the epelmycin aglycone or enable it to accept other substrates that previously failed, such as the aclarubicin (B47562) aglycone. nih.gov

Fermentation Optimization: Systematically refining culture conditions, including medium composition, pH, and temperature, for the recombinant S. violaceus strain to maximize the production of this compound. researchgate.netscielo.br

| Genetic Element | Description | Source Organism | Host Organism | Resulting Compound |

| dnrK gene | Encodes carminomycin 4-O-methyltransferase (DnrK) jst.go.jpnih.gov | Streptomyces peucetius jst.go.jp | Streptomyces violaceus (epelmycin producer) jst.go.jp | This compound jst.go.jp |

Advancements in Synthetic Methodologies for Scalable and Sustainable Access

Access to sufficient quantities of this compound is a prerequisite for extensive pre-clinical evaluation. While heterologous expression has provided initial access, scaling this process presents its own challenges. escholarship.org Future research into synthetic methodologies should proceed along two parallel tracks: refining biosynthesis and exploring total chemical synthesis.

Advancements in synthetic biology offer pathways to create more efficient and scalable biosynthetic production platforms. nih.gov This includes transferring the engineered pathway into more tractable and faster-growing host organisms like Escherichia coli or Saccharomyces cerevisiae. escholarship.orgnih.gov Such an approach requires significant effort in enzyme optimization to ensure proper function in a foreign cellular environment but could ultimately lead to a more sustainable and scalable supply.